(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
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Overview
Description
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is an organic compound characterized by the presence of a chlorobenzyl group, a fluoropropoxyphenyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves the following steps:
Formation of the propenamide backbone: This can be achieved through a Heck reaction, where a halogenated benzene derivative reacts with an acrylamide in the presence of a palladium catalyst.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the amide nitrogen.
Attachment of the fluoropropoxyphenyl group: This can be done through an etherification reaction, where a fluoropropyl halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenamide moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbon-carbon double bond in the propenamide group, converting it to a single bond and forming a saturated amide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in mechanistic studies of organic reactions.
Mechanism of Action
The mechanism of action of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide: can be compared with other propenamide derivatives, such as:
Uniqueness
The presence of the fluoropropoxy group in this compound imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-4-1-3-16(13-17)14-22-19(23)10-7-15-5-8-18(9-6-15)24-12-2-11-21/h1,3-10,13H,2,11-12,14H2,(H,22,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJFINVVBTZTE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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